N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide
Overview
Description
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide, commonly known as HAV, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HAV belongs to the class of compounds known as hydroxamic acids, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of HAV is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, HAV has also been found to exhibit anti-inflammatory and anti-viral properties. HAV has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. HAV has also been found to inhibit the replication of several viruses, including hepatitis B and C viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of HAV is its high potency and specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, HAV has several limitations that need to be addressed before it can be used in clinical settings. One of the major limitations is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity towards normal cells, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for HAV research, including the development of more efficient synthesis methods, the evaluation of its potential as a combination therapy with other anti-cancer agents, and the investigation of its potential applications in other diseases, such as inflammatory and viral diseases. Additionally, the development of HAV analogs with improved solubility and selectivity towards cancer cells could lead to the development of more effective cancer therapies.
Scientific Research Applications
HAV has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated that HAV exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. HAV has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity towards normal cells.
properties
IUPAC Name |
N-[(Z)-3-(3-hydroxyanilino)-1-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-29-21-13-6-5-10-17(21)14-20(25-22(27)16-8-3-2-4-9-16)23(28)24-18-11-7-12-19(26)15-18/h2-15,26H,1H3,(H,24,28)(H,25,27)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVHHHFIWDOHRT-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C(=O)NC2=CC(=CC=C2)O)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C(=O)NC2=CC(=CC=C2)O)\NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.